(R)-(-)-1-Cyclohexylethylamine

Description

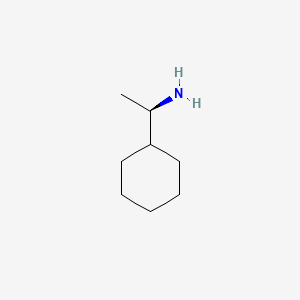

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-cyclohexylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6,9H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWOPGDJMAJJDG-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5913-13-3 | |

| Record name | (-)-1-Cyclohexylethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5913-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-α-cyclohexanemethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-(-)-1-Cyclohexylethylamine: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Overview and Chemical Identity

(R)-(-)-1-Cyclohexylethylamine is a chiral amine of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its utility stems primarily from its stereochemically defined structure, which makes it an invaluable tool for the separation of racemic mixtures and as a foundational building block for the synthesis of complex, enantiomerically pure molecules.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, detailed protocols for its application, and essential safety information.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | (R)-(-)-α-Methylcyclohexanemethylamine, (R)-(-)-(1-Aminoethyl)cyclohexane |

| Molecular Formula | C₈H₁₇N[3] |

| Molecular Weight | 127.23 g/mol [3] |

| CAS Number | 5913-13-3[3] |

| EC Number | 227-634-2[3] |

| Beilstein/REAXYS | 2935070[3] |

| PubChem CID | 10997046[4] |

Physicochemical Properties

This compound is a colorless to nearly colorless liquid with a characteristic amine-like odor.[1] It is sensitive to air and hygroscopic, necessitating proper storage under an inert atmosphere.[5] Below is a summary of its key physicochemical properties.

| Property | Value | Source(s) |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Melting Point | -15°C (estimate) | [6] |

| Boiling Point | 177-178 °C (lit.) | [3][6] |

| Density | 0.866 g/mL at 20 °C (lit.) | [3] |

| Refractive Index (n²⁰/D) | 1.463 | [7] |

| Specific Rotation ([α]²⁰/D) | -3.8° to -4° (neat) | [3] |

| pKa | 10.89 ± 0.29 (Predicted) | [1] |

| Flash Point | 52 °C (125.6 °F) - closed cup | [3] |

| Solubility | Miscible with acetone, chloroform, dimethyl sulfoxide, ethanol, methanol, ether, petroleum ether, and dichloromethane. Insoluble in water. | [1][6] |

Spectroscopic Profile

Spectroscopic analysis is crucial for the verification of the identity and purity of this compound. Below are the characteristic spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the hydrogen environments within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.7-2.9 | m | 1H | CH-NH₂ |

| ~1.6-1.8 | m | 5H | Cyclohexyl CH |

| ~1.0-1.3 | m | 6H | Cyclohexyl CH₂ |

| ~1.05 | d | 3H | CH₃ |

| ~1.2 | br s | 2H | NH₂ |

Note: Predicted chemical shifts based on typical values for similar structures. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms.

| Chemical Shift (δ) ppm | Assignment |

| ~52 | CH-NH₂ |

| ~45 | Cyclohexyl CH |

| ~29-30 | Cyclohexyl CH₂ |

| ~26 | Cyclohexyl CH₂ |

| ~23 | CH₃ |

Note: Predicted chemical shifts based on typical values for similar structures. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum shows the characteristic vibrational frequencies of the functional groups.

| Frequency (cm⁻¹) | Bond | Functional Group |

| ~3300-3500 | N-H stretch | Primary Amine (doublet) |

| ~2850-2950 | C-H stretch | Alkane |

| ~1600 | N-H bend | Primary Amine |

| ~1450 | C-H bend | Alkane |

Chemical Reactivity and Stability

The chemical behavior of this compound is dominated by the primary amine functionality, which imparts basic properties. It readily reacts with acids to form ammonium salts. This reactivity is the cornerstone of its application as a chiral resolving agent.

The amine can also participate in a variety of other reactions typical of primary amines, such as acylation, alkylation, and condensation with carbonyl compounds to form imines. For instance, it reacts with benzaldehyde to form benzylidene(1-cyclohexylethyl)amine.[6]

Stability and Incompatibilities: this compound is stable under normal conditions. However, it is incompatible with strong oxidizing agents. Due to its air and moisture sensitivity, it should be stored under a dry, inert atmosphere, such as nitrogen.

Applications in Asymmetric Synthesis

Chiral Resolving Agent

The most prominent application of this compound is in the resolution of racemic mixtures, particularly carboxylic acids.

Mechanism of Resolution: The process relies on the formation of diastereomeric salts. The chiral amine, being a single enantiomer (R), reacts with a racemic mixture of a carboxylic acid ((R)-acid and (S)-acid) to form two diastereomeric salts: [(R)-amine:(R)-acid] and [(R)-amine:(S)-acid]. These diastereomers possess different physical properties, most notably different solubilities in a given solvent. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution, leaving the more soluble one behind. After separation, the pure enantiomer of the acid can be recovered by treatment with a strong acid to break the salt.

Figure 1. Mechanism of chiral resolution via diastereomeric salt formation.

Experimental Protocol: Resolution of Racemic Ibuprofen

This protocol provides a general framework for the resolution of a racemic carboxylic acid, using ibuprofen as an example.

Materials:

-

Racemic ibuprofen

-

This compound

-

Methanol

-

Diethyl ether

-

2M Hydrochloric acid

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Salt Formation:

-

In an Erlenmeyer flask, dissolve racemic ibuprofen (1 equivalent) in a minimal amount of warm methanol.

-

In a separate container, dissolve this compound (0.5-1.0 equivalent) in methanol.

-

Slowly add the amine solution to the ibuprofen solution with stirring.

-

Allow the mixture to cool slowly to room temperature, then place it in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

-

The filtrate contains the more soluble diastereomeric salt.

-

-

Liberation of the Enantiomerically Enriched Ibuprofen:

-

Suspend the collected crystals in water and add 2M hydrochloric acid until the solution is acidic (test with pH paper).

-

Extract the aqueous solution with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield one enantiomer of ibuprofen.

-

-

Isolation of the Other Enantiomer:

-

Treat the filtrate from step 2 with 2M hydrochloric acid.

-

Follow the same extraction procedure as in step 3 to isolate the other enantiomer of ibuprofen.

-

-

Analysis:

-

Determine the optical purity (enantiomeric excess) of each ibuprofen sample using polarimetry or chiral HPLC.

-

Figure 2. Workflow for the chiral resolution of ibuprofen.

Chiral Building Block

This compound is also a valuable chiral precursor in the synthesis of more complex molecules. Its primary amine group can be readily functionalized to introduce the chiral cyclohexylethyl moiety into a target structure.

Examples of Applications:

-

Synthesis of Chiral Ligands: It can be used to prepare chiral ligands for asymmetric catalysis. For example, it can be used to synthesize chiral Schiff base derivatives of calix[5]arenes, which have shown potential in enantioselective recognition of amines.

-

Preparation of Chiral Stationary Phases: It is used in the preparation of chiral polymethacrylamides. These polymers can be employed as stationary phases in liquid chromatography for the resolution of racemic amides.[6]

-

Pharmaceutical Intermediates: The amine serves as a key building block in the synthesis of various pharmaceutical compounds, where its stereochemistry is crucial for the biological activity of the final drug molecule.[1]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

GHS Hazard Classification:

-

Flammable Liquids: Category 3[3]

-

Acute Toxicity, Oral: Category 4[3]

-

Acute Toxicity, Dermal: Category 4[3]

-

Skin Corrosion/Irritation: Category 1B[3]

-

Serious Eye Damage/Eye Irritation: Category 1

Hazard Statements:

-

H226: Flammable liquid and vapor.[3]

-

H302 + H312: Harmful if swallowed or in contact with skin.[3]

-

H314: Causes severe skin burns and eye damage.[3]

Precautionary Measures:

-

Handling: Work in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store under an inert atmosphere (e.g., nitrogen) to prevent degradation from air and moisture.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

References

-

(-)-1-Cyclohexylethylamine | C8H17N | CID 10997046 - PubChem. [Link]

-

1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). [Link]

-

R-(-)-Cyclohexylethylamine - NIST WebBook. [Link]

-

Resolution of (+/-)-Ibuprofen Via Diastereomeric Salt Formation - Chemconnections. [Link]

-

Chiral separation of (R/S) enantiomers - Resolution of ibuprofen - YouTube. [Link]

-

(S)-(+)-1-Cyclohexylethylamine - PubChem. [Link]

-

Chiral separation of S -(+)- and R -(−)-ibuprofen by thin-layer chromatography. An improved analytical procedure - ResearchGate. [Link]

-

Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed. [Link]

-

Synthesis of Hexamethyl-1,1′-spirobiindane-Based Chiral Spiro Cp Ligands and Their Application in Rhodium-Catalyzed Enantioselective Aryl C−H Addition to Nitroalkenes - ACS Publications. [Link]

-

13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry - NC State University Libraries. [Link]

-

13C NMR Chemical Shifts - Oregon State University. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy - ScienceDirect. [Link]

-

A Guide to 13C NMR Chemical Shift Values - Compound Interest. [Link]

-

(R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives - ResearchGate. [Link]

-

Synthesis of chiral lactams by asymmetric nitrogen insertion - PMC - NIH. [Link]

-

New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - MDPI. [Link]

-

Theoretical Examination on the Chiral Separation Mechanism of Ibuprofen on Cellulose Tris(4-methylbenzoate) - PubMed Central. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. (R)-(-)-1-环己基乙胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound 98 5913-13-3 [sigmaaldrich.com]

- 4. (-)-1-Cyclohexylethylamine | C8H17N | CID 10997046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labproinc.com [labproinc.com]

- 6. This compound CAS#: 5913-13-3 [m.chemicalbook.com]

- 7. This compound | 5913-13-3 | TCI EUROPE N.V. [tcichemicals.com]

A Comprehensive Technical Guide to the Synthesis and Preparation of Enantiopure (R)-(-)-1-Cyclohexylethylamine

Abstract

Enantiopure (R)-(-)-1-Cyclohexylethylamine is a pivotal chiral building block in modern organic synthesis, with significant applications in the pharmaceutical and agrochemical industries.[1][2][3] Its defined stereochemistry is crucial for the biological activity and selectivity of numerous active pharmaceutical ingredients (APIs).[4] This technical guide provides an in-depth exploration of the primary methodologies for the synthesis and preparation of this compound, designed for researchers, scientists, and professionals in drug development. The guide focuses on three core strategies: classical chiral resolution via diastereomeric salt formation, asymmetric synthesis utilizing a chiral auxiliary, and enzymatic kinetic resolution. Each section offers a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and a critical evaluation of the method's advantages and limitations, grounded in established scientific literature.

Introduction: The Significance of this compound

This compound, a colorless liquid with a characteristic amine odor, is a highly valued chiral intermediate.[3] Its structural motif, featuring a stereogenic center adjacent to a cyclohexyl group, imparts unique properties to molecules that incorporate it, often enhancing lipophilicity and influencing binding affinity to biological targets.[1] Consequently, this chiral amine is a cornerstone in the synthesis of a variety of pharmaceuticals and agrochemicals, where stereochemistry dictates efficacy and safety.[1][5] The demand for enantiomerically pure forms of such compounds has driven the development of robust and efficient synthetic strategies to access single enantiomers, moving away from the production of racemic mixtures which can contain inactive or even harmful isomers.[4] This guide will dissect the most reliable and field-proven methods for obtaining the (R)-enantiomer of 1-cyclohexylethylamine with high enantiomeric excess (ee).

Methodologies for Enantiopure Synthesis

The preparation of enantiopure this compound can be broadly categorized into three main approaches: the separation of a racemic mixture (chiral resolution), the direct synthesis of the desired enantiomer (asymmetric synthesis), and the selective transformation of one enantiomer in a racemic mixture (enzymatic resolution).

Chiral Resolution via Diastereomeric Salt Formation with L-(+)-Tartaric Acid

Classical resolution is a time-honored and scalable technique for separating enantiomers.[6] It relies on the reaction of a racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts.[7] These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[6][8] For the resolution of racemic 1-cyclohexylethylamine, L-(+)-tartaric acid is a commonly employed and cost-effective resolving agent.[7][8]

Causality of Experimental Choices:

The fundamental principle of this method is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[2] The choice of L-(+)-tartaric acid is strategic; it is a readily available, inexpensive, and naturally occurring chiral molecule. The selection of the solvent, typically methanol, is critical as the difference in solubility between the two diastereomeric salts is often maximized in a specific solvent system.[2][9] The less soluble diastereomeric salt, in this case, the salt of (R)-1-cyclohexylethylamine with L-(+)-tartaric acid, will preferentially crystallize from the solution upon cooling. Subsequent treatment with a base regenerates the free amine, now enriched in the (R)-enantiomer.

Experimental Protocol: Chiral Resolution of Racemic 1-Cyclohexylethylamine

-

Salt Formation: In a suitable flask, dissolve racemic 1-cyclohexylethylamine (1.0 eq.) and L-(+)-tartaric acid (1.0 eq.) in methanol with heating until a clear solution is obtained.[2]

-

Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystalline solid by vacuum filtration and wash with a small amount of cold methanol.

-

Recrystallization (Optional but Recommended): To enhance the enantiomeric excess, the collected crystals can be redissolved in a minimal amount of hot methanol and recrystallized. A Chinese patent reports achieving an enantiomeric excess of 99% after recrystallization from ethyl acetate.[10]

-

Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a strong base, such as 50% aqueous sodium hydroxide, until the solution is strongly basic (pH > 12).[2]

-

Extraction: Extract the liberated this compound with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

Self-Validating System:

The success of the resolution can be monitored at each stage. The formation of a crystalline precipitate is the first indicator. The enantiomeric excess of the final product should be determined using a reliable analytical technique, such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC), or by measuring the optical rotation.

Logical Relationship: Chiral Resolution Workflow

Caption: Workflow for chiral resolution.

Asymmetric Synthesis via Reductive Amination with a Chiral Auxiliary

Asymmetric synthesis offers a more direct route to the desired enantiomer, avoiding the theoretical 50% yield limitation of classical resolution.[4] A powerful strategy involves the use of a chiral auxiliary, a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction.[11] For the synthesis of chiral amines, tert-butanesulfinamide (tBS) has emerged as a highly effective and versatile chiral auxiliary.[12][13]

Causality of Experimental Choices:

The synthesis begins with the condensation of a prochiral ketone, acetylcyclohexane, with enantiopure (S)-tert-butanesulfinamide to form a chiral N-sulfinyl imine.[14] The tert-butanesulfinyl group serves two critical functions: it activates the imine for nucleophilic attack and its steric bulk directs the approach of the reducing agent from the less hindered face, thereby establishing the desired stereocenter.[15] The choice of a reducing agent that can deliver a hydride nucleophile, such as sodium borohydride, is essential for the transformation of the imine to the corresponding amine. Finally, the auxiliary is cleaved under acidic conditions to yield the target chiral amine.[14]

Experimental Protocol: Asymmetric Synthesis of this compound

-

Imine Formation: In a reaction vessel, combine acetylcyclohexane (1.0 eq.) and (S)-(-)-2-methyl-2-propanesulfinamide ((S)-tBS) (1.0 eq.) in an anhydrous solvent like THF. Add a Lewis acid catalyst, such as Ti(OEt)₄, and stir the mixture at an elevated temperature (e.g., 60-70 °C) until the reaction is complete (monitored by TLC or GC).

-

Diastereoselective Reduction: Cool the reaction mixture to a low temperature (e.g., -78 °C) and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise. The low temperature is crucial for maximizing diastereoselectivity.

-

Work-up: After the reduction is complete, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Auxiliary Cleavage: Dissolve the crude N-sulfinyl amine in methanol and add a solution of HCl in an organic solvent (e.g., HCl in dioxane). Stir at room temperature until the cleavage is complete.

-

Isolation and Purification: Neutralize the reaction mixture with a base and extract the product. The crude amine can then be purified by distillation or chromatography to afford enantiopure this compound.

Self-Validating System:

The formation of the imine and the subsequent reduction can be monitored by standard chromatographic and spectroscopic techniques. The diastereomeric ratio of the N-sulfinyl amine intermediate can be determined by ¹H NMR spectroscopy. The enantiomeric excess of the final product must be verified by chiral HPLC or GC analysis.

Signaling Pathway: Asymmetric Synthesis Mechanism

Caption: Mechanism of asymmetric synthesis.

Enzymatic Kinetic Resolution

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral compounds.[3] Kinetic resolution using enzymes, particularly lipases, is a widely used technique for resolving racemic amines.[16] This method relies on the ability of a chiral catalyst (the enzyme) to selectively acylate one enantiomer of a racemic amine at a much faster rate than the other.[17]

Causality of Experimental Choices:

Candida antarctica lipase B (CALB), often immobilized on a solid support (e.g., Novozym 435), is a robust and highly enantioselective biocatalyst for the acylation of amines.[16] The reaction involves treating the racemic 1-cyclohexylethylamine with an acyl donor, such as ethyl acetate, in a non-polar organic solvent. The enzyme's active site, being chiral, preferentially binds and catalyzes the acylation of one enantiomer (typically the (S)-enantiomer for CALB with this type of substrate), leaving the other enantiomer ((R)-amine) unreacted. The process is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the acylated product and the remaining unreacted amine.

Experimental Protocol: Enzymatic Kinetic Resolution of Racemic 1-Cyclohexylethylamine

-

Reaction Setup: In a flask, dissolve racemic 1-cyclohexylethylamine (1.0 eq.) and an acylating agent (e.g., ethyl acetate, 0.5-1.0 eq.) in an anhydrous organic solvent such as toluene or methyl tert-butyl ether.

-

Enzyme Addition: Add immobilized Candida antarctica lipase B (e.g., Novozym 435) to the mixture.

-

Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 40-50 °C) and monitor the progress by taking aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide.

-

Termination and Separation: Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme (which can often be reused).

-

Product Isolation: The resulting mixture contains the (R)-amine and the (S)-amide. These can be separated by standard techniques such as column chromatography or by an acid-base extraction, as the amide is neutral while the amine is basic.

Self-Validating System:

The progress of the enzymatic resolution is critically dependent on accurate monitoring of the conversion and enantiomeric excess. Chiral chromatography is essential for this purpose. The enantiomeric ratio (E-value) is a measure of the enzyme's selectivity and can be calculated from the conversion and the enantiomeric excess of the substrate and product. A high E-value is indicative of an efficient resolution.

Experimental Workflow: Enzymatic Resolution

Caption: Workflow for enzymatic kinetic resolution.

Comparative Analysis of Synthetic Routes

The choice of synthetic methodology for producing enantiopure this compound depends on various factors, including the desired scale of production, cost considerations, and the required level of enantiomeric purity.

| Methodology | Starting Materials | Typical Yield | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |

| Chiral Resolution | Racemic 1-cyclohexylethylamine, L-(+)-tartaric acid | < 50% (per enantiomer) | >99% (after recrystallization)[10] | Scalable, uses inexpensive resolving agent, well-established technique. | Theoretical yield is limited to 50%, requires separation of diastereomers, may require multiple recrystallizations. |

| Asymmetric Synthesis | Acetylcyclohexane, (S)-tert-butanesulfinamide | Potentially high (>80%) | High (>95%) | High theoretical yield, direct access to the desired enantiomer. | Requires stoichiometric chiral auxiliary, which can be expensive; multi-step process. |

| Enzymatic Resolution | Racemic 1-cyclohexylethylamine, acyl donor | < 50% (for the amine) | >99% (at ~50% conversion) | High enantioselectivity, mild reaction conditions, reusable catalyst (enzyme), environmentally friendly. | Limited to 50% yield for the desired enantiomer, requires separation of product and unreacted starting material. |

Conclusion

The synthesis of enantiopure this compound is a critical process for the pharmaceutical and agrochemical industries. This guide has detailed three robust methodologies: classical chiral resolution, asymmetric synthesis with a chiral auxiliary, and enzymatic kinetic resolution.

-

Chiral resolution with tartaric acid remains a viable and scalable option, particularly when cost is a primary driver. Its main drawback is the inherent 50% yield limitation.

-

Asymmetric synthesis using tert-butanesulfinamide provides a direct and high-yielding route to the target enantiomer, making it an excellent choice for producing high-value material where the cost of the chiral auxiliary is justified.

-

Enzymatic kinetic resolution represents a green and highly selective method that is increasingly attractive due to its mild conditions and the reusability of the biocatalyst.

The selection of the optimal synthetic route will ultimately depend on a careful consideration of project-specific requirements, including scale, cost, and purity specifications. Each method presented here is a self-validating system, with clear checkpoints for monitoring progress and ensuring the final product meets the highest standards of scientific integrity.

References

-

Ellman, J. A. (n.d.). Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. Retrieved from [Link][13]

-

Enzymatic Resolution of Bicyclic 1-Heteroarylamines Using Candida antarctica Lipase B. (n.d.). ResearchGate. Retrieved from [Link][16]

-

Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Organic Chemistry I Laboratory Manual. [Link][2]

-

Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Retrieved from [Link][18]

-

Elazar, M. (n.d.). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. ResearchGate. Retrieved from [Link][17]

-

Asymmetric Synthesis of Amines using tert-butanesulfinamide. (n.d.). PubMed. Retrieved from [Link][12]

-

Stereochemistry - Stereoelectronics. (2021, April 30). Retrieved from [Link][6]

-

A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. (2020). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Retrieved from [Link][7]

-

Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. (2020, November 23). Beilstein Journal of Organic Chemistry. Retrieved from [Link][15]

-

Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (n.d.). MDPI. Retrieved from [Link][19]

-

Asymmetric synthesis of amines using tert-butanesulfinamide. (n.d.). ResearchGate. Retrieved from [Link][14]

-

CN105330550A - A kind of preparation method of optically active 1-cyclohexylethylamine. (n.d.). Google Patents. Retrieved from [10]

-

Resolution of a Racemic Mixture. (n.d.). Science Learning Center. Retrieved from [Link][8]

-

Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. (2023, July 14). MDPI. Retrieved from [Link][20]

-

Opposing auxiliary conformations produce the same torquoselectivity in an oxazolidinone-directed Nazarov cyclization. (2013, June 19). PubMed. Retrieved from [Link][21]

-

A novel strategy for the asymmetric synthesis of (S)-ketamine using (S)-tert-butanesulfinamide and 1,2-cyclohexanedione. (n.d.). ResearchGate. Retrieved from [Link][22]

-

Chiral auxiliary. (n.d.). Wikipedia. Retrieved from [Link][11]

-

Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure. (n.d.). National Institutes of Health. Retrieved from [Link][23]

-

Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. (2020, October 22). YouTube. Retrieved from [Link][24]

-

Immobilization of Lipase B from Candida antarctica in Octyl-Vinyl Sulfone Agarose: Effect of the Enzyme-Support Interactions on Enzyme Activity, Specificity, Structure and Inactivation Pathway. (n.d.). National Institutes of Health. Retrieved from [Link][25]

-

Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid. (n.d.). ResearchGate. Retrieved from [Link][9]

-

Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. (n.d.). National Institutes of Health. Retrieved from [Link][27]

-

PubChem. (n.d.). (S)-(+)-1-Cyclohexylethylamine. Retrieved from [Link]

-

Optimization of (R, S)-1-phenylethanol kinetic resolution over Candida antarctica lipase B in ionic liquids. (n.d.). ResearchGate. Retrieved from [Link][28]

-

New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020, October 23). MDPI. Retrieved from [Link][4]

-

Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024, June 25). PubMed. Retrieved from [Link][29]

-

Lipase-Catalyzed Phospha-Michael Addition Reactions under Mild Conditions. (n.d.). MDPI. Retrieved from [Link][30]

-

Lipase‐Catalyzed Dynamic Kinetic Resolution of C 1 ‐ and C 2 ‐Symmetric Racemic Axially Chiral 2,2′‐Dihydroxy‐1,1′‐Biaryls. (2018, May 25). Wiley Online Library. Retrieved from [Link][31]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. stereoelectronics.org [stereoelectronics.org]

- 7. researchgate.net [researchgate.net]

- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 9. researchgate.net [researchgate.net]

- 10. CN105330550A - A kind of preparation method of optically active 1-cyclohexylethylamine - Google Patents [patents.google.com]

- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 12. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 14. researchgate.net [researchgate.net]

- 15. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Opposing auxiliary conformations produce the same torquoselectivity in an oxazolidinone-directed Nazarov cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 24. m.youtube.com [m.youtube.com]

- 25. Immobilization of Lipase B from Candida antarctica in Octyl-Vinyl Sulfone Agarose: Effect of the Enzyme-Support Interactions on Enzyme Activity, Specificity, Structure and Inactivation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 26. uwindsor.ca [uwindsor.ca]

- 27. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. Lipase‐Catalyzed Dynamic Kinetic Resolution of <i>C</i><sub>1</sub>‐ and <i>C</i><sub>2</sub>‐Symmetric Racemic Axially Chiral 2,2′‐Dihydroxy‐1,1′‐biaryls: AGOSR [agosr.com]

An In-depth Technical Guide to the Spectroscopic Data of (R)-(-)-1-Cyclohexylethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-1-Cyclohexylethylamine is a chiral primary amine with significant applications in organic synthesis, particularly as a resolving agent and a building block for chiral ligands and pharmaceuticals. Its stereochemical purity is crucial for its function, and a comprehensive understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This guide provides a detailed analysis of the mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy data for this compound.

The structural and stereochemical features of this molecule give rise to a unique spectroscopic fingerprint. This guide will delve into the interpretation of these spectra, providing insights into how the molecular structure dictates the observed data. The protocols described herein represent self-validating systems, ensuring technical accuracy and reproducibility.

Caption: 2D structure of this compound.

Mass Spectrometry

Mass spectrometry of this compound provides valuable information about its molecular weight and fragmentation pattern, which is characteristic of aliphatic amines.

Experimental Protocol

A typical protocol for acquiring the mass spectrum of this compound involves gas chromatography-mass spectrometry (GC-MS).

-

Sample Preparation: A dilute solution of the amine is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

Injection: A small volume (typically 1 µL) of the solution is injected into the GC inlet, which is heated to ensure volatilization of the sample.

-

Chromatographic Separation: The volatilized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar column like DB-5ms). The oven temperature is programmed to ramp up, allowing for the separation of the analyte from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) at 70 eV is a standard method for small molecules.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Caption: A simplified workflow for GC-MS analysis.

Data Presentation

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The data presented below is based on the spectrum available in the NIST WebBook.[1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 127 | ~5 | [M]⁺ |

| 112 | ~15 | [M-CH₃]⁺ |

| 83 | ~40 | [C₆H₁₁]⁺ |

| 56 | ~100 | [C₃H₆N]⁺ |

| 44 | ~95 | [C₂H₆N]⁺ |

Spectral Interpretation

The mass spectrum provides clear evidence for the structure of this compound.

-

Molecular Ion (m/z 127): The peak at m/z 127 corresponds to the molecular weight of the compound (C₈H₁₇N), confirming its elemental composition.[1] The low intensity of the molecular ion peak is typical for aliphatic amines, which readily undergo fragmentation.

-

Alpha-Cleavage: The most significant fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. This leads to the formation of a resonance-stabilized iminium ion. For this compound, two primary α-cleavage pathways are possible:

-

Loss of a methyl radical (•CH₃): This results in the formation of an iminium ion at m/z 112.

-

Loss of a cyclohexyl radical (•C₆H₁₁): This is the major fragmentation pathway, leading to the formation of the highly stable iminium ion at m/z 44, which is often the base peak or a very intense peak in the spectrum.

-

-

Other Fragmentations: The peak at m/z 83 corresponds to the cyclohexyl cation ([C₆H₁₁]⁺), resulting from the cleavage of the bond between the cyclohexyl ring and the ethylamine side chain. The intense peak at m/z 56 is likely due to a rearrangement followed by fragmentation.

Caption: Key fragmentation pathways of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound clearly indicates the presence of a primary amine and aliphatic C-H bonds.

Experimental Protocol

A common and straightforward method for obtaining the IR spectrum of a neat liquid sample like this compound is using Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. A background spectrum of the clean, empty crystal is recorded.

-

Sample Application: A small drop of the neat liquid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Data Presentation

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3380 and ~3290 | Medium, Sharp | N-H asymmetric and symmetric stretching (primary amine) |

| ~2920 and ~2850 | Strong, Sharp | C-H stretching (cyclohexyl and ethyl groups) |

| ~1600 | Medium | N-H bending (scissoring) |

| ~1450 | Medium | C-H bending (scissoring) |

| ~1130 | Medium | C-N stretching |

Spectral Interpretation

The IR spectrum provides a clear signature for the functional groups present.

-

N-H Vibrations: The presence of a primary amine is unequivocally confirmed by the two sharp bands around 3380 and 3290 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. The N-H bending (scissoring) vibration is expected to appear around 1600 cm⁻¹.

-

C-H Vibrations: The strong, sharp absorptions around 2920 and 2850 cm⁻¹ are characteristic of the C-H stretching vibrations of the sp³-hybridized carbons in the cyclohexyl and ethyl groups. The C-H bending vibrations appear around 1450 cm⁻¹.

-

C-N Vibration: The C-N stretching vibration is expected to be observed in the fingerprint region, typically around 1130 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound.

Experimental Protocol

Standard protocols for acquiring ¹H and ¹³C NMR spectra of small organic molecules are as follows:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

-

Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include the spectral width, acquisition time, and number of scans.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the ¹³C NMR spectrum, resulting in a spectrum where each unique carbon appears as a singlet. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra.

¹H NMR Spectroscopy

Data Presentation

The following table presents the expected ¹H NMR chemical shifts, multiplicities, and integrations for this compound.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.7 | m | 1H | CH-NH₂ |

| ~1.6-1.8 | m | 5H | Cyclohexyl-H |

| ~1.5 | br s | 2H | NH₂ |

| ~1.0-1.3 | m | 6H | Cyclohexyl-H |

| ~1.0 | d | 3H | CH₃ |

Spectral Interpretation

-

Amine Protons (~1.5 ppm): The protons of the primary amine typically appear as a broad singlet. The chemical shift can vary depending on concentration and solvent due to hydrogen bonding.

-

Methine Proton (~2.7 ppm): The proton on the carbon bearing the amine group (CH-NH₂) is expected to be a multiplet due to coupling with the neighboring methyl protons and the proton on the cyclohexyl ring.

-

Cyclohexyl Protons (~1.0-1.8 ppm): The eleven protons on the cyclohexyl ring will appear as a complex series of overlapping multiplets in the aliphatic region of the spectrum.

-

Methyl Protons (~1.0 ppm): The three protons of the methyl group will appear as a doublet due to coupling with the adjacent methine proton.

¹³C NMR Spectroscopy

Data Presentation

The expected ¹³C NMR chemical shifts for this compound are presented in the table below.

| Chemical Shift (ppm) | Assignment |

| ~55 | CH-NH₂ |

| ~45 | Cyclohexyl-CH |

| ~30 | Cyclohexyl-CH₂ |

| ~26 | Cyclohexyl-CH₂ |

| ~25 | Cyclohexyl-CH₂ |

| ~20 | CH₃ |

Spectral Interpretation

-

Carbons of the Ethylamine Moiety: The carbon attached to the nitrogen (CH-NH₂) is expected to resonate around 55 ppm. The methyl carbon (CH₃) will appear at a higher field, around 20 ppm.

-

Cyclohexyl Carbons: The six carbons of the cyclohexyl ring will give rise to several signals in the range of ~25-45 ppm. Due to the chirality of the adjacent carbon, the pairs of carbons in the cyclohexyl ring that would be equivalent in an achiral environment may become diastereotopic and show separate signals.

Conclusion

The combination of mass spectrometry, IR spectroscopy, and NMR spectroscopy provides a comprehensive and unambiguous characterization of this compound. Mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by α-cleavage. IR spectroscopy clearly identifies the primary amine and aliphatic C-H functional groups. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, allowing for the assignment of all protons and carbons in the molecule. This in-depth spectroscopic analysis is indispensable for ensuring the identity, purity, and quality of this important chiral building block in research and development settings.

References

Sourcing (R)-(-)-1-Cyclohexylethylamine: A Technical Guide for Researchers and Drug Development Professionals

(R)-(-)-1-Cyclohexylethylamine , a chiral amine, is a critical building block in asymmetric synthesis, particularly within the pharmaceutical and agrochemical industries. Its stereospecific nature makes it an invaluable tool for the creation of enantiomerically pure compounds, influencing their efficacy and safety profiles. This guide provides an in-depth analysis of commercial suppliers, pricing considerations, and key technical data to aid researchers, scientists, and drug development professionals in the strategic procurement of this essential chemical.

Introduction to this compound

This compound (CAS No. 5913-13-3) is a chiral primary amine featuring a cyclohexyl group attached to a chiral ethylamine moiety. This structure is fundamental to its utility as a resolving agent for racemic mixtures and as a chiral auxiliary in a variety of chemical transformations. Its applications span from the synthesis of active pharmaceutical ingredients (APIs) to the development of novel agrochemicals.[1] The enantiomeric purity of this compound is a critical parameter, as it directly impacts the stereochemical outcome of the reactions in which it is employed.

Commercial Suppliers and Product Specifications

A multitude of chemical suppliers offer this compound, catering to a wide range of research and development needs. The primary differentiators among suppliers include the purity of the compound, available quantities, and the level of accompanying technical documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS). Below is a comparative table of prominent suppliers.

| Supplier | Product Name | CAS Number | Purity/Grade | Available Quantities |

| Sigma-Aldrich (Merck) | This compound | 5913-13-3 | 98% | 5 g, and larger quantities by inquiry[2][3][4] |

| Thermo Fisher Scientific (Alfa Aesar) | This compound, ChiPros® | 5913-13-3 | 98%, ee 94+% | 1 g, and larger quantities by inquiry[5] |

| TCI Chemicals | This compound | 5913-13-3 | >98.0% (GC) | 5 g, 25 g |

| Parchem | This compound | 5913-13-3 | Inquiry required | Bulk and semi-bulk quantities |

| Matrix Scientific | (1R)-1-Cyclohexylethanamine | 5913-13-3 | Inquiry required | Inquiry required[6] |

| Manchester Organics | (1R)-1-Cyclohexylethanamine | 5913-13-3 | Inquiry required | Inquiry required, discounts on >5x largest pack size[7] |

| Lab Pro Inc. | This compound | 5913-13-3 | Min. 98.0% (GC,T) | 25 g[8] |

| CPAChem | R)-(-)-1-Cyclohexylethylamine | 5913-13-3 | Certified Reference Material | 100 mg[9] |

| Spectrum Chemical | R-1-Cyclohexylethylamine | 5913-13-3 | Inquiry required | 5 g, 25 g[10] |

Pricing Analysis

The pricing of this compound is influenced by several factors, including purity, quantity, and the supplier's production scale. For small research quantities, the price per gram is significantly higher than for bulk orders. It is important to note that many suppliers require users to log in or request a formal quote to obtain pricing information, particularly for larger quantities. The following table provides an overview of publicly available or indicative pricing.

| Supplier | Quantity | Price (USD) | Price per Gram (USD) |

| Sigma-Aldrich (Merck) | 5 g | $126.65 (List Price: $149.00)[4] | $25.33 |

| TCI Chemicals | 5 g | ¥8,600 (approx. $58) | approx. $11.60 |

| TCI Chemicals | 25 g | ¥29,400 (approx. $199) | approx. $7.96 |

| Aladdin Scientific | 100 g | $49.99 | $0.50 |

| CPAChem | 100 mg | €42.35 (approx. $46) | approx. $460 |

Note: Prices are subject to change and may not include shipping and handling fees. Currency conversions are approximate and based on exchange rates at the time of writing.

Key Applications in Research and Drug Development

The utility of this compound is primarily derived from its chiral nature. It serves as a cornerstone in asymmetric synthesis for the following applications:

-

Chiral Resolving Agent: It is widely used to separate racemic mixtures of acidic compounds by forming diastereomeric salts that can be separated by crystallization.

-

Chiral Auxiliary: The amine can be temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the reaction, the auxiliary can be cleaved to yield the desired enantiomerically enriched product.

-

Synthesis of Chiral Ligands: It is a precursor for the synthesis of chiral ligands used in transition-metal-catalyzed asymmetric reactions.

-

Building Block for Pharmaceuticals and Agrochemicals: This compound is a key intermediate in the synthesis of a variety of biologically active molecules, where the specific stereoisomer is crucial for its therapeutic or pesticidal activity.[1]

The selection of this compound with the appropriate enantiomeric excess (ee) is paramount for the success of these applications.

Procurement Workflow: From Selection to Synthesis

The process of procuring and utilizing this compound in a research or development setting involves several critical steps. The following diagram illustrates a typical workflow.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (R)-(-)-1-环己基乙胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound 98 5913-13-3 [sigmaaldrich.com]

- 4. (R)-(-)-1-环己基乙胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, ChiPros 98%, ee 94+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 5913-13-3 Cas No. | (1R)-1-Cyclohexylethanamine | Matrix Scientific [matrixscientific.com]

- 7. manchesterorganics.com [manchesterorganics.com]

- 8. labproinc.com [labproinc.com]

- 9. R)-(-)-1-Cyclohexylethylamine CAS:5913-13-3 [cpachem.com]

- 10. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Safe Handling of (R)-(-)-1-Cyclohexylethylamine

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-1-Cyclohexylethylamine , a chiral amine essential as a resolving agent and building block in pharmaceutical and chemical synthesis, requires meticulous handling due to its hazardous properties.[1][2] This guide provides a comprehensive overview of its safety, handling, and emergency protocols, grounded in authoritative data to ensure the well-being of laboratory personnel and the integrity of research.

Section 1: Compound Profile and Hazard Identification

This compound (CAS No. 5913-13-3) is a colorless to almost colorless liquid with a characteristic amine-like odor.[1] It is a flammable liquid and vapor, harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[1][3][4] Understanding its properties is the foundation of safe laboratory practices.

1.1: Physical and Chemical Properties

A clear understanding of the compound's physical and chemical characteristics is paramount for safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇N | [3][5] |

| Molecular Weight | 127.23 g/mol | [5] |

| Appearance | Colorless to almost colorless clear liquid | [1][6] |

| Boiling Point | 177-178 °C | [2] |

| Density | 0.866 g/mL at 20 °C | [2] |

| Flash Point | 52 °C (125.6 °F) - closed cup | |

| Water Solubility | Insoluble | [1][2] |

| Solubility | Miscible with acetone, chloroform, dimethyl sulfoxide, ethanol, methanol, ether, and petroleum ether.[1][2] | |

| pKa | 10.89 ± 0.29 (Predicted) | [1] |

1.2: GHS Hazard Classification and Precautionary Statements

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

| GHS Classification | Hazard Statement | Precautionary Statement (Examples) | Source |

| Flammable liquids (Category 3) | H226: Flammable liquid and vapor | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [1][3] |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [1][3] |

| Acute toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. | [1][3] |

| Skin corrosion (Category 1B) | H314: Causes severe skin burns and eye damage | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][3][6] |

Section 2: Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is critical to mitigate the risks associated with this compound.

2.1: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[8]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[8] Ensure gloves are inspected before use and changed frequently.

-

Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and ammonia is necessary.[7]

2.2: Handling Procedures

The principle of "as low as reasonably achievable" (ALARA) for exposure should always be applied.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.[3]

-

Ignition Sources: Keep away from open flames, hot surfaces, and sparks.[3][7] Use non-sparking tools and take precautionary measures against static discharge.[6][7]

-

Inert Atmosphere: This compound is air-sensitive and hygroscopic.[1][6][9] It should be stored and handled under an inert atmosphere, such as nitrogen or argon.

-

Grounding: Ground and bond containers and receiving equipment to prevent static electricity buildup.[1][7]

2.3: Storage Requirements

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[3][7]

-

Temperature: Store in a cool place.[3] Some sources recommend storage at room temperature, while others suggest a cool and dark place below 15°C.[1][6]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and acids.[10]

-

Security: Store in a locked cabinet or other secure area.[1][7]

Section 3: Emergency Procedures

Preparedness is key to effectively managing accidental exposures and spills.

3.1: First-Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][11]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3][11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7]

3.2: Accidental Release Measures

A calm and systematic approach is necessary to contain and clean up a spill.

Workflow for a Minor Laboratory Spill

Caption: Workflow for handling a minor spill of this compound.

For major spills, evacuate the area immediately and contact your institution's environmental health and safety department.[13]

3.3: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide. For large fires, use water spray, fog, or foam.[3]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[7] Hazardous combustion products include carbon oxides and nitrogen oxides (NOx).[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Section 4: Toxicological and Ecological Information

While comprehensive toxicological data is not fully available, the known hazards necessitate cautious handling.[7] The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[7] As a corrosive material, ingestion can cause severe damage to the digestive tract.[7]

Information on the ecological effects of this compound is limited. It is important to prevent its release into the environment.[7] All waste materials should be disposed of in accordance with local, state, and federal regulations.[7]

Section 5: Experimental Protocols

Safe Dispensing Protocol

Caption: Step-by-step protocol for safely dispensing this compound.

References

-

This compound Safety Data Sheet. LookChem. [Link]

-

1-Cyclohexylethylamine | C8H17N | CID 110733. PubChem - NIH. [Link]

-

(-)-1-Cyclohexylethylamine | C8H17N | CID 10997046. PubChem - NIH. [Link]

-

First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]

-

Spill Control/Emergency Response. EHSO Manual 2025-2026. [Link]

-

What are the Health and Safety Guidelines for Using Amines? DIPLOMATA COMERCIAL. [Link]

-

8 Steps to Handling a Lab Chemical Spill. Lab Manager. [Link]

-

Chemical Spill Procedures. Princeton EHS. [Link]

-

Preparing for Emergency Chemical Spills. Environment, Health & Safety - University of California, Berkeley. [Link]

-

Chemical Spill Procedures. Environmental Health & Safety - University of Toronto. [Link]

-

Hazardous Chemical Exposures. Office of Environmental Health and Safety - Princeton University. [Link]

-

First Aid - Chemical Poisoning. Ministry of Health, Saudi Arabia. [Link]

-

How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. DIPLOMATA COMERCIAL. [Link]

-

Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

-

What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? YouTube. [Link]

-

Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

-

Safety Procedures. School of Chemistry & Biochemistry - Georgia Tech. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS#: 5913-13-3 [m.chemicalbook.com]

- 3. file1.lookchem.com [file1.lookchem.com]

- 4. (-)-1-Cyclohexylethylamine | C8H17N | CID 10997046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 98 5913-13-3 [sigmaaldrich.com]

- 6. This compound | 5913-13-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. youtube.com [youtube.com]

- 9. labproinc.com [labproinc.com]

- 10. diplomatacomercial.com [diplomatacomercial.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. ehs.princeton.edu [ehs.princeton.edu]

- 13. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

The Versatile Chiral Workhorse: An In-depth Technical Guide to the Applications of (R)-(-)-1-Cyclohexylethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Amines in Modern Chemistry

In the landscape of modern organic synthesis and pharmaceutical development, the control of stereochemistry is paramount. Enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. Chiral amines, in particular, have emerged as indispensable tools for achieving high levels of stereocontrol. Among these, (R)-(-)-1-Cyclohexylethylamine stands out as a versatile and economically viable chiral building block and resolving agent. Its utility spans from the classical resolution of racemic mixtures to its application as a stereodirecting group in complex asymmetric transformations. This guide provides a comprehensive overview of the core applications of this compound, offering both theoretical insights and practical, field-proven methodologies.

PART 1: Chiral Resolution of Racemic Carboxylic Acids via Diastereomeric Salt Formation

One of the most established and industrially significant applications of this compound is the resolution of racemic carboxylic acids.[1] This classical method relies on the formation of diastereomeric salts, which, unlike enantiomers, possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2]

The Underlying Principle: A Tale of Two Salts

The reaction of a racemic carboxylic acid, (±)-R-COOH, with an enantiomerically pure amine, such as this compound, results in the formation of a pair of diastereomeric salts: [(R)-acid·(R)-amine] and [(S)-acid·(R)-amine]. The different spatial arrangement of the constituent ions in the crystal lattice of these diastereomers leads to a disparity in their solubilities in a given solvent system. By carefully selecting the solvent and optimizing crystallization conditions, one diastereomer can be selectively precipitated, while the other remains in the mother liquor. The enantiomerically enriched carboxylic acid can then be liberated from the isolated salt by treatment with a strong acid.

Figure 1: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Experimental Protocol: Resolution of Racemic 2-Chloromandelic Acid

This protocol provides a detailed procedure for the resolution of racemic 2-chloromandelic acid using this compound.[3]

Materials:

-

Racemic 2-chloromandelic acid

-

This compound

-

Absolute Ethanol

-

Diethyl ether

-

2M Hydrochloric acid

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel, separatory funnel)

-

Magnetic stirrer and hotplate

-

Rotary evaporator

Procedure:

-

Salt Formation:

-

In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 2-chloromandelic acid in 100 mL of absolute ethanol, warming gently if necessary to achieve complete dissolution.

-

In a separate flask, dissolve an equimolar amount of this compound in 50 mL of absolute ethanol.

-

Slowly add the amine solution to the acid solution with constant stirring.

-

Allow the mixture to cool to room temperature and then stir for an additional 2 hours. Further cooling in an ice bath may promote crystallization.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold absolute ethanol, followed by a wash with cold diethyl ether to facilitate drying.

-

Dry the crystals under vacuum to a constant weight. This solid is the less soluble diastereomeric salt, enriched in one enantiomer of 2-chloromandelic acid.

-

-

Liberation of the Enantiomerically Enriched Acid:

-

Suspend the dried diastereomeric salt in 100 mL of water.

-

Add 50 mL of diethyl ether to the suspension.

-

While stirring vigorously, slowly add 2M hydrochloric acid until the aqueous layer is acidic (pH ~1-2).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with two additional 25 mL portions of diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched 2-chloromandelic acid.

-

-

Determination of Enantiomeric Excess:

-

The enantiomeric excess (ee) of the resolved acid can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation and comparing it to the known value for the pure enantiomer.

-

Quantitative Data for Chiral Resolution

The efficiency of chiral resolution is highly dependent on the substrate, solvent, and crystallization conditions. The following table provides representative data for the resolution of various racemic acids using this compound.

| Racemic Acid | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee%) of Resolved Acid | Reference |

| 2-Chloromandelic Acid | This compound | Ethanol | ~40-45 | >95% (after recrystallization) | [3] |

| Mandelic Acid | (R)-1-Phenylethylamine (structurally similar) | Isopropanol | - | - | [4] |

| Ibuprofen | (S)-(-)-α-Phenylethylamine (structurally similar) | Ethanol | - | >90% | [5] |

PART 2: Asymmetric Synthesis Utilizing this compound as a Chiral Auxiliary

Beyond its role as a resolving agent, this compound can be employed as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse.

The Chiral Auxiliary Strategy: Guiding Stereochemical Outcomes

The general strategy involves the formation of a covalent bond between the chiral amine and the substrate, typically forming an amide or an imine. The steric and electronic properties of the cyclohexylethyl group then create a chiral environment that biases the approach of reagents to one of the two prochiral faces of the molecule, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product.

Figure 2: General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary.

Experimental Protocol: Asymmetric Synthesis of α-Amino Acids via Alkylation of a Chiral Schiff Base

Materials:

-

Glycine tert-butyl ester hydrochloride

-

This compound

-

Triethylamine

-

Anhydrous Toluene

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA)

-

Alkyl halide (e.g., benzyl bromide)

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions (Schlenk flask, syringe, etc.)

Procedure:

-

Formation of the Chiral Schiff Base:

-

To a solution of glycine tert-butyl ester hydrochloride in toluene, add triethylamine and this compound.

-

Reflux the mixture with a Dean-Stark trap to remove water.

-

After completion of the reaction (monitored by TLC), cool the mixture and remove the solvent under reduced pressure. The crude Schiff base is often used directly in the next step.

-

-

Diastereoselective Alkylation:

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral Schiff base in anhydrous THF and cool the solution to -78 °C.

-

Slowly add a solution of LDA in THF via syringe.

-

Stir the resulting enolate solution at -78 °C for 30 minutes.

-

Add the alkyl halide dropwise and continue stirring at -78 °C for 2-4 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

-

Hydrolysis and Isolation of the α-Amino Acid:

-

Allow the reaction mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure.

-

Hydrolyze the resulting alkylated Schiff base by treatment with 1M hydrochloric acid.

-

Neutralize the solution with a saturated sodium bicarbonate solution and extract the aqueous layer to remove the chiral auxiliary.

-

The aqueous layer containing the desired α-amino acid can be further purified by ion-exchange chromatography.

-

Quantitative Data for Asymmetric Synthesis

The diastereoselectivity of such reactions is often high, leading to products with high enantiomeric excess after removal of the auxiliary.

| Substrate | Chiral Auxiliary | Reaction | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee%) of Product | Reference |

| Glycine Schiff Base | (S)-1-Naphthylethylamine (structurally similar) | Alkylation | - | - | [9] |

| Alanine Schiff Base Ni(II) Complex | Benzylproline | Alkylation | High | 98% | [7] |

PART 3: Applications in Pharmaceutical Synthesis

This compound and its derivatives serve as crucial chiral building blocks in the synthesis of various active pharmaceutical ingredients (APIs). Its incorporation can introduce a key stereocenter or be used to resolve a racemic intermediate, ensuring the final drug product is enantiomerically pure.

Case Study: The Role in the Synthesis of Clopidogrel

Clopidogrel, a widely used antiplatelet medication, is a chiral compound where the therapeutic activity resides in the (S)-enantiomer. While a direct synthesis of Clopidogrel using this compound as a chiral auxiliary is not explicitly detailed in the provided search results, chiral amines are instrumental in the resolution of key intermediates in its synthesis. For instance, the resolution of racemic 2-chlorophenylglycine, a precursor to Clopidogrel, is a critical step that can be achieved using a chiral amine.

PART 4: Other Notable Applications

Beyond chiral resolution and asymmetric synthesis, this compound finds application in other specialized areas of chemistry:

-

Chiral Stationary Phases: It is used in the preparation of chiral polymethacrylamides, which serve as stationary phases for the liquid-chromatographic resolution of racemic amides.[10]

-

Chiral Ligands: This amine can be a precursor for the synthesis of more complex chiral ligands used in asymmetric catalysis.

-

Chiral Derivatizing Agent: It can be used to derivatize other chiral molecules to determine their enantiomeric purity by techniques such as NMR or HPLC.

Conclusion

This compound is a powerful and versatile tool in the arsenal of the modern organic chemist. Its applications, ranging from the classical and robust method of chiral resolution to its potential as a chiral auxiliary in asymmetric synthesis, underscore its importance in both academic research and industrial-scale production of enantiomerically pure compounds. The methodologies and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively harness the potential of this valuable chiral amine.

References

-

. Journal of the Chemical Society, Chemical Communications.

-

. New Journal of Chemistry.

-

. Fisher Scientific.

-

. Sigma-Aldrich.

-

. Benchchem.

-

. NIH National Center for Biotechnology Information.

-

. PubMed.

-

. Sigma-Aldrich.

-

. African Rock Art.

-

. PubMed Central.

-

. PubMed.

-

. Organic Chemistry Portal.

-

. Benchchem.

-

. Wiley Online Library.

-

. Benchchem.

-

. Benchchem.

-

. ResearchGate.

-

. PubMed Central.

-

. SciSpace.

-

. PubMed Central.

-

. Sigma-Aldrich.

-

. Wikipedia.

-

. Sigma-Aldrich.

-

. chemconnections.org.

-

. ResearchGate.

-

. Journal of Chemical Education.

-

. NIST WebBook.

-

. NIH National Center for Biotechnology Information.

-

. Benchchem.

Sources

- 1. This compound 98 5913-13-3 [sigmaaldrich.com]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Expanding the Chemical Space of Electrophilic β-Glycosyl β-Lactams through Photoinduced Diastereoselective Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric synthesis of α-amino-acid derivatives by alkylation of a chiral Schiff base - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]